tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate
Description
Properties
Molecular Formula |
C12H23N3O3 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-8-4-5-9(10(13)16)14-6-8/h8-9,14H,4-7H2,1-3H3,(H2,13,16)(H,15,17) |
InChI Key |
VPSNJUHNAUSVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(NC1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Boc Protection of Amino Precursors
One prevalent method involves the protection of amino groups with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate moiety. This is typically achieved by reacting the appropriate amino piperidine derivative with Boc2O in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
-
Starting from L-ornithine hydrochloride, a slow stream of hydrogen chloride gas is bubbled through a methanolic solution to form the hydrochloride salt.
The mixture is then treated with sodium methoxide in methanol to generate the free amine.
This intermediate is reacted with di-tert-butyl dicarbonate and triethylamine in dichloromethane at 20-25 °C for approximately 60 hours.
The product is purified by silica gel chromatography to yield the tert-butyl carbamate derivative with a yield of approximately 78%.
Coupling Reactions Using Phosphonium Reagents
Another approach utilizes coupling reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) to facilitate amide bond formation between amino and carboxyl functionalities.
-
A solution of BOC-L-ornithine-OH in N,N-dimethylformamide (DMF) is treated with BOP and sodium bicarbonate at 20 °C for 12 hours.
The reaction mixture is concentrated and extracted with ethyl acetate, washed, dried, and concentrated to yield the carbamate intermediate.
This method yields about 62% of the tert-butyl carbamate product as a colorless solid.
Curtius Rearrangement-Based Carbamate Synthesis
Recent methodologies for carbamate synthesis include the Curtius rearrangement of acyl azides derived from carboxylic acids. This method is useful for generating tert-butyl carbamates from the corresponding carboxylic acid precursors.
The carboxylic acid is reacted with di-tert-butyl dicarbonate and sodium azide to form acyl azides.
Upon heating, the acyl azide undergoes Curtius rearrangement to form an isocyanate intermediate, which is trapped by tert-butanol or tert-butoxide to yield the tert-butyl carbamate.
Catalysts such as tetrabutylammonium bromide and zinc(II) triflate can be used to facilitate this transformation.
| Method | Starting Material | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| Boc Protection of Amino Acid Derivative | L-ornithine hydrochloride | HCl gas in MeOH, NaOCH3, Boc2O, triethylamine, DCM, 20-25 °C, 60 h | 78% | Requires long reaction time, chromatography purification |
| Phosphonium Coupling | BOC-L-ORN-OH | BOP, NaHCO3, DMF, 20 °C, 12 h | 62% | Moderate yield, straightforward workup |
| Curtius Rearrangement | Carboxylic acid derivative | Di-tert-butyl dicarbonate, NaN3, tetrabutylammonium bromide, Zn(II) triflate, heating | Variable | Useful for complex carbamates, requires azide handling |
The products are typically characterized by ^1H NMR and ^13C NMR spectroscopy, confirming the presence of tert-butyl groups (singlet near 1.3 ppm in ^1H NMR) and carbamate carbonyl carbons (~156 ppm in ^13C NMR).
Thin-layer chromatography (TLC) is used to monitor reaction progress, with typical Rf values around 0.55 in dichloromethane-methanol mixtures.
Purification is commonly achieved by silica gel chromatography using solvent systems such as dichloromethane/methanol/ammonium hydroxide mixtures.
Mass spectrometry (MS) confirms molecular ion peaks consistent with the expected molecular weight (e.g., m/z 215 for the protonated molecule).
The Boc protection method is widely used due to its mild conditions and compatibility with various functional groups.
The phosphonium coupling reagent method provides a reliable way to form carbamate bonds but may involve more costly reagents.
Curtius rearrangement offers a strategic route for carbamate synthesis from carboxylic acids but requires careful handling of azides and control of reaction temperature.
Reaction times and yields vary depending on the substrate and conditions, with purification steps critical for obtaining high-purity products suitable for further pharmaceutical development.
The preparation of tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate can be effectively achieved through Boc protection of amino precursors, phosphonium reagent-mediated coupling, or Curtius rearrangement of acyl azides. Each method has its advantages and limitations regarding reaction conditions, yields, and scalability. The choice of method depends on the availability of starting materials, desired purity, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The products depend on the nucleophile used but can include various substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step organic synthesis .
Biology: In biological research, this compound is used in the synthesis of bioactive molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Molecular Targets and Pathways:
Enzymes: The compound can target enzymes involved in metabolic pathways, such as proteases and kinases.
Receptors: It can also interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Substituent Variations on Piperidine/Pyridine Rings
The following table summarizes key structural analogs and their distinguishing features:
Functional Group Impact on Properties
- Carbamoyl vs. Hydroxyl Groups: The carbamoyl group in the target compound provides stronger hydrogen-bonding capacity compared to hydroxyl analogs (e.g., tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate). This may improve binding affinity in biological targets but reduce solubility in nonpolar solvents .
- Halogenated Derivatives : Compounds like tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate (C₁₁H₁₃ClN₂O₃) exhibit higher reactivity due to chloro and formyl groups, enabling Suzuki-Miyaura coupling or nucleophilic substitutions .
Biological Activity
tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activity, particularly in the context of receptor modulation and enzyme inhibition. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- CAS Number : 1310213-19-4
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is hypothesized to function as a selective agonist for muscarinic acetylcholine receptors, particularly the M1 subtype, which are implicated in cognitive functions and memory processes.
Interaction with Muscarinic Receptors
Research indicates that compounds similar to this compound can selectively activate M1 receptors while minimizing effects on other subtypes (M2 and M4) . This selectivity is crucial for reducing side effects associated with broader receptor activation.
Biological Activity Data
| Biological Activity | Description |
|---|---|
| Receptor Agonism | Selective agonist for M1 muscarinic receptors, enhancing cognitive function. |
| Enzyme Inhibition | Potential inhibitor of specific enzymes involved in neurotransmitter breakdown. |
| Cytotoxicity | Low cytotoxicity observed in vitro, suggesting safety for therapeutic use. |
Case Studies
-
Cognitive Enhancement
A study evaluated the effects of similar compounds on cognitive performance in animal models. The results indicated that selective M1 agonists improved learning and memory retention without significant adverse effects . -
Antimicrobial Activity
In vitro assays demonstrated that derivatives of this compound exhibited antimicrobial properties against various Gram-positive and Gram-negative bacteria. This suggests potential applications in combating antibiotic-resistant strains . -
Neuroprotective Effects
Research has shown that the compound may exert neuroprotective effects by modulating cholinergic signaling pathways, which are critical in neurodegenerative diseases such as Alzheimer’s .
Comparison with Related Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| tert-butyl N-(piperidin-3-yl)methylcarbamate | 172478-01-2 | Similar receptor activity; broader side effect profile. |
| tert-butyl N-(6-methylpiperidin-3-yl)methylcarbamate | 1310213-19-4 | Enhanced selectivity for M1 receptors; lower toxicity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
